7-methoxy-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13300483
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O2 |
|---|---|
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 7-methoxy-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |
| Standard InChI Key | PPGWFCHOWMFNRI-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC2=C(C=C1)C(=O)N=CN2 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)N=CN2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
7-Methoxy-1H-quinazolin-4-one features a planar quinazolinone core, with a methoxy group (-OCH) at the 7-position and a ketone (=O) at the 4-position. The IUPAC name, 7-methoxy-1H-quinazolin-4-one, reflects this substitution pattern. X-ray crystallography and NMR studies confirm the aromatic nature of the benzene ring and the electron-withdrawing effects of the ketone group, which influence reactivity and intermolecular interactions . The methoxy group enhances lipophilicity, impacting solubility and membrane permeability.
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 176.17 g/mol | |
| LogP (Partition Coefficient) | 1.05 | |
| Topological Polar Surface Area | 75.47 Ų |
The compound’s moderate LogP value suggests balanced hydrophobicity, facilitating cellular uptake while retaining aqueous solubility. Its polar surface area aligns with drug-likeness criteria, indicating potential oral bioavailability .
Synthetic Methodologies
Classical Cyclization Approaches
The synthesis of 7-methoxy-1H-quinazolin-4-one typically begins with 2-amino-5-methoxybenzoic acid. Reacting this precursor with formamide or acetic anhydride under reflux conditions induces cyclization, forming the quinazolinone core. For example, heating 2-amino-5-methoxybenzoic acid with formamide at 150°C for 6 hours yields the target compound with a 65–70% efficiency. Alternative routes employ urea or thiourea as cyclizing agents, though these methods often require higher temperatures (>180°C) and longer reaction times .
Green Chemistry Approaches
Recent advancements emphasize solvent-free reactions and catalytic methods. For instance, using microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 60% . Enzymatic cyclization via lipases or proteases has also been explored, offering eco-friendly alternatives with minimal byproduct formation .
Biological Activities and Mechanisms
Antimicrobial Activity
Against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), 7-methoxy-1H-quinazolin-4-one derivatives show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, surpassing ampicillin (32 µg/mL) . The methoxy group enhances membrane penetration, while the quinazolinone core interferes with DNA gyrase and topoisomerase IV enzymes.
Neuropharmacological Effects
In rodent models, this compound modulates γ-aminobutyric acid (GABA) receptors, reducing seizure duration by 40% at 10 mg/kg doses. Its ability to cross the blood-brain barrier is attributed to the methoxy group’s lipophilicity .
Structure-Activity Relationships (SAR)
Role of Substituents
-
7-Methoxy Group: Essential for tyrosine kinase inhibition; replacing it with hydroxyl reduces activity by 90% .
-
4-Ketone: Critical for hydrogen bonding with ATP-binding pockets; conversion to thione decreases potency .
-
N1 Position: Alkylation (e.g., with morpholine) enhances solubility and target affinity .
Comparative Analysis of Derivatives
| Derivative | Substituent | IC (µM) | Target |
|---|---|---|---|
| 7-Hydroxy-1H-quinazolin-4-one | -OH at C7 | 14.60–16.10 | Topoisomerase II |
| 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one | -CHCl at C2 | 2.90–5.50 | IMPDH II |
| 7-Methoxy-6-morpholinopropoxy derivative | -O-(CH)-morpholine at C6 | 3.00–6.40 | VEGFR-2 |
Data from highlight the importance of C7 methoxy and C6 alkoxy groups in optimizing bioactivity.
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
Ningbo Inno Pharmchem Co., Ltd., supplies 7-methoxy-1H-quinazolin-4-one as a key intermediate for antitumor agents like erlotinib and gefitinib . Current Good Manufacturing Practice (cGMP)-compliant facilities produce batches exceeding 99.5% purity, validated via HPLC and mass spectrometry .
Patent Landscape
Over 15 patents filed since 2013 cover novel derivatives and synthesis methods. CN104130199A (2013) and US20230183221A1 (2023) dominate the landscape, focusing on alkylation and glycosylation strategies to enhance bioavailability .
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